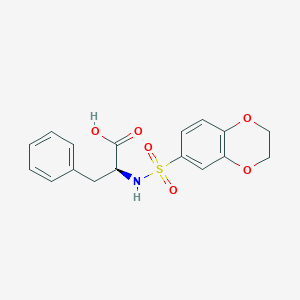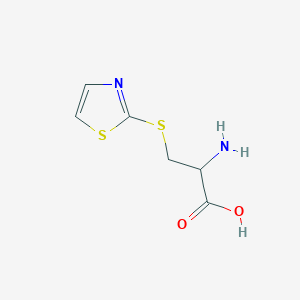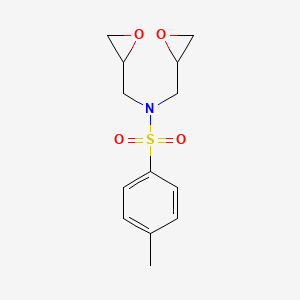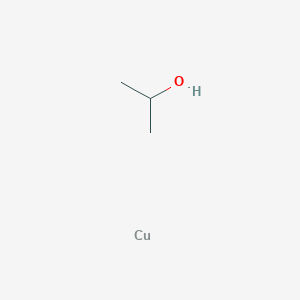![molecular formula C21H30N2O5S B12088025 5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)
5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Homo Tamsulosin is a chemical compound that is structurally related to Tamsulosin, a well-known medication used to treat benign prostatic hyperplasia and other urinary conditions. Homo Tamsulosin is an alpha-1A and alpha-1B adrenergic receptor antagonist, which means it works by blocking these receptors to relax smooth muscle in the prostate and bladder, improving urinary flow.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Homo Tamsulosin involves several steps, starting from 2-ethoxyphenol. The key steps include:
Etherification: 2-ethoxyphenol is reacted with an alkyl halide in the presence of a base to form an ether.
Amination: The ether is then reacted with an amine to introduce the amino group.
Sulfonation: The resulting compound is sulfonated using a sulfonating agent to form the sulfonamide group.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.
Industrial Production Methods
Industrial production of Homo Tamsulosin typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch Reactors: Using batch reactors for controlled reactions.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Homo Tamsulosin undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced to form reduced derivatives.
Substitution: Undergoes substitution reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of Homo Tamsulosin, such as oxidized, reduced, and substituted forms, which may have different pharmacological properties.
科学研究应用
Homo Tamsulosin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on adrenergic receptor antagonism.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications in treating urinary disorders and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Homo Tamsulosin exerts its effects by selectively blocking alpha-1A and alpha-1B adrenergic receptors. This leads to the relaxation of smooth muscle in the prostate and bladder, improving urinary flow and reducing symptoms of benign prostatic hyperplasia. The molecular targets include the alpha-1A and alpha-1B receptors, and the pathways involved are related to smooth muscle contraction and relaxation.
相似化合物的比较
Similar Compounds
Tamsulosin: The parent compound, used to treat benign prostatic hyperplasia.
Silodosin: Another alpha-1A adrenergic receptor antagonist with similar therapeutic applications.
Alfuzosin: An alpha-1 adrenergic receptor antagonist used for similar indications.
Uniqueness
Homo Tamsulosin is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds. These modifications can affect its selectivity, potency, and side effect profile, making it a valuable compound for research and potential therapeutic use.
属性
分子式 |
C21H30N2O5S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
5-[2-[3-(2-ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C21H30N2O5S/c1-4-27-18-8-5-6-9-19(18)28-13-7-12-23-16(2)14-17-10-11-20(26-3)21(15-17)29(22,24)25/h5-6,8-11,15-16,23H,4,7,12-14H2,1-3H3,(H2,22,24,25) |
InChI 键 |
SQOCZDWIAGIVEA-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1OCCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)

![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)




![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)





